(R)-3-Amino-4-methylpentanoic acid hydrochloride
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Overview
Description
®-3-Amino-4-methylpentanoic acid hydrochloride is a chiral amino acid derivative. It is a hydrochloride salt form of ®-3-Amino-4-methylpentanoic acid, which is known for its role in various biochemical processes. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-methylpentanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, such as ®-4-methyl-2-pentenoic acid.
Amination: The precursor undergoes an amination reaction using ammonia or an amine source under controlled conditions to introduce the amino group.
Hydrochloride Formation: The resulting ®-3-Amino-4-methylpentanoic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of ®-3-Amino-4-methylpentanoic acid hydrochloride may involve:
Large-Scale Amination: Utilizing large reactors to carry out the amination reaction efficiently.
Purification: Employing techniques such as crystallization or chromatography to purify the product.
Hydrochloride Salt Formation: Converting the free amino acid to its hydrochloride salt using hydrochloric acid in a controlled environment.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-methylpentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
®-3-Amino-4-methylpentanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-3-Amino-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in metabolic pathways.
Pathways Involved: It can modulate pathways related to amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-4-methylpentanoic acid hydrochloride: The enantiomer of ®-3-Amino-4-methylpentanoic acid hydrochloride.
4-Methylvaline: A structurally similar amino acid.
Leucine: Another branched-chain amino acid with similar properties.
Uniqueness
®-3-Amino-4-methylpentanoic acid hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other similar compounds. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
(3R)-3-amino-4-methylpentanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)3-6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNFFBWDHRKWCB-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346572 |
Source
|
Record name | L-beta-Homovaline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219310-09-5 |
Source
|
Record name | L-beta-Homovaline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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